
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chlorophenyl group and an iodine atom attached to the pyrazole ring, along with an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form 4-chlorophenylpyrazole.
Iodination: The 4-chlorophenylpyrazole is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 4-position of the pyrazole ring.
Ethanol Substitution: Finally, the iodinated pyrazole is reacted with ethylene oxide or a similar reagent to introduce the ethanol group at the 1-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated pyrazole derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and iodine groups can enhance its binding affinity and specificity for certain targets. The ethanol group can also influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-(5-(4-Bromophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)propane: Has a propane group instead of ethanol, affecting its solubility and reactivity.
Uniqueness
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is unique due to the combination of the chlorophenyl, iodine, and ethanol groups, which confer specific chemical and biological properties. The presence of the iodine atom can enhance its reactivity in substitution reactions, while the ethanol group can improve its solubility in aqueous environments.
Eigenschaften
Molekularformel |
C11H10ClIN2O |
|---|---|
Molekulargewicht |
348.57 g/mol |
IUPAC-Name |
2-[5-(4-chlorophenyl)-4-iodopyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10ClIN2O/c12-9-3-1-8(2-4-9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6H2 |
InChI-Schlüssel |
NJOGEHSCHXLAMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=NN2CCO)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


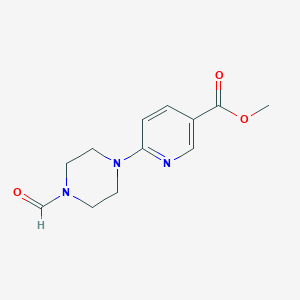
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)

![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)

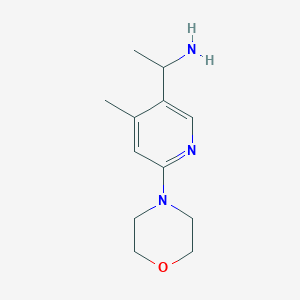
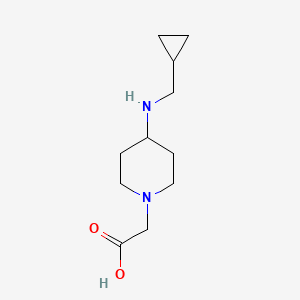
![4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine](/img/structure/B11799127.png)

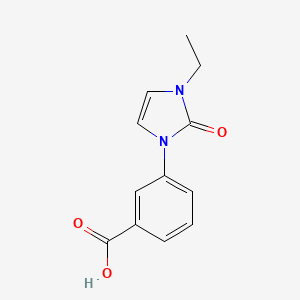
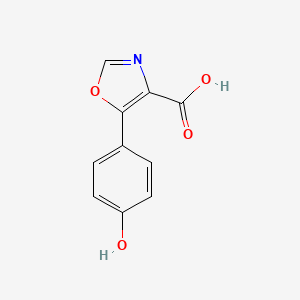
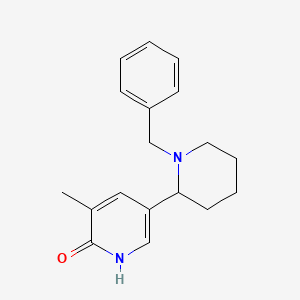
![1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11799153.png)

